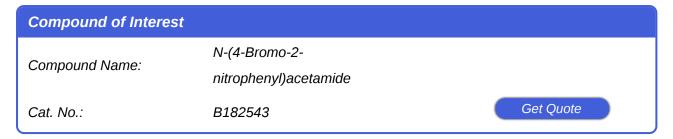


An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide

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This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of **N-(4-Bromo-2-nitrophenyl)acetamide**, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties

N-(4-Bromo-2-nitrophenyl)acetamide is a substituted acetanilide derivative. The presence of bromo and nitro functional groups on the phenyl ring makes it a versatile precursor for further chemical modifications.

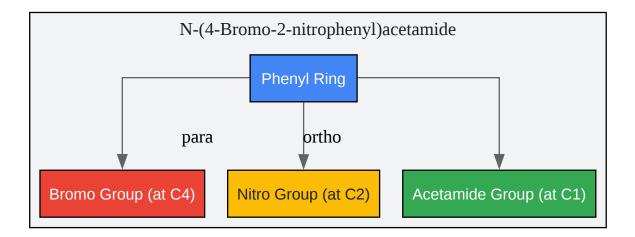
The fundamental chemical properties of **N-(4-Bromo-2-nitrophenyl)acetamide** are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₇ BrN ₂ O ₃ [1][2][3]
Molecular Weight	259.06 g/mol [2][4]
CAS Number	881-50-5[1][2][3]

Structural Elucidation



The molecular structure of **N-(4-Bromo-2-nitrophenyl)acetamide** consists of a central phenyl ring substituted with a bromo group at the 4-position, a nitro group at the 2-position, and an acetamide group at the 1-position.



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Caption: Logical relationship of functional groups.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of **N-(4-Bromo-2-nitrophenyl)acetamide**.

This protocol describes the acetylation of 4-bromo-2-nitroaniline.

Materials:

- 4-bromo-2-nitroaniline
- Acetic anhydride
- Glacial acetic acid
- Ice bath
- Magnetic stirrer and stir bar



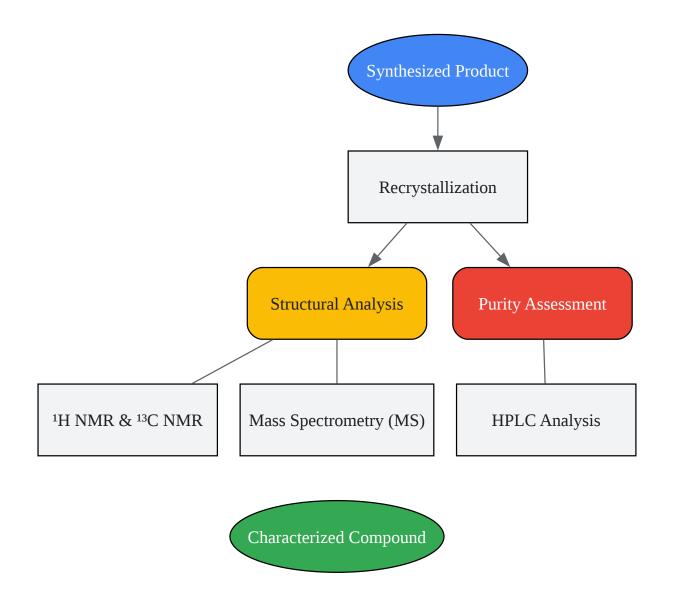
· Beakers, flasks, and other standard laboratory glassware

Procedure:

- Dissolve 1.0 equivalent of 4-bromo-2-nitroaniline in a minimal amount of glacial acetic acid in a round-bottom flask with gentle warming.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add 1.1 equivalents of acetic anhydride to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol to obtain pure N-(4-Bromo-2-nitrophenyl)acetamide.
- Dry the purified product under vacuum.

The identity and purity of the synthesized compound should be confirmed through various analytical techniques.





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Caption: Experimental workflow for characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the methyl protons of the acetamide group, and the amide proton.
 - ¹³C NMR: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent. The spectrum will confirm the number of unique carbon environments in the



molecule.

- Mass Spectrometry (MS):
 - Utilize a technique such as Electrospray Ionization (ESI) or Atmospheric Pressure
 Chemical Ionization (APCI) to determine the molecular weight of the compound. The mass
 spectrum should exhibit a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the
 calculated molecular weight, showing the characteristic isotopic pattern for a bromine containing compound.
- High-Performance Liquid Chromatography (HPLC):
 - Assess the purity of the final compound using a reverse-phase HPLC method. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. The purity is determined by the peak area percentage of the main product peak.

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